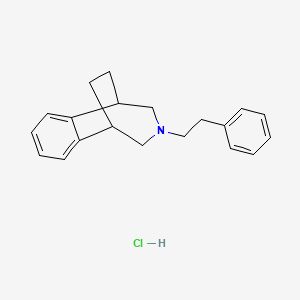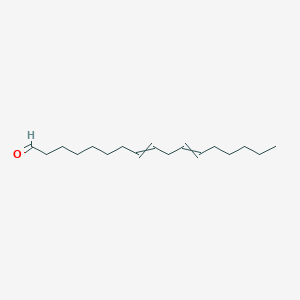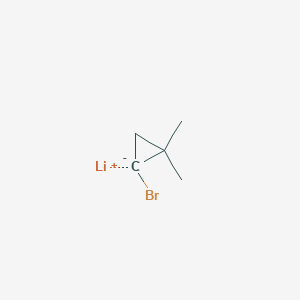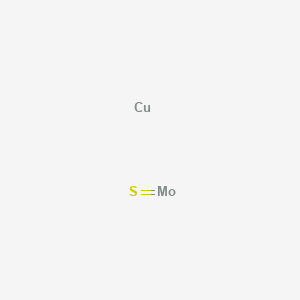
Copper--sulfanylidenemolybdenum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–sulfanylidenemolybdenum (1/1) is a compound that combines copper and molybdenum with a sulfanylidenemolybdenum ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Copper–sulfanylidenemolybdenum (1/1) typically involves the reaction of copper salts with molybdenum-containing ligands under controlled conditions. One common method is the reaction of copper(II) sulfate with ammonium tetrathiomolybdate in an aqueous solution, followed by the addition of a reducing agent such as sodium sulfide. The reaction is carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Copper–sulfanylidenemolybdenum (1/1) involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Copper–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ligands like phosphines or amines under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-molybdenum species, while reduction can produce lower oxidation state molybdenum complexes.
Applications De Recherche Scientifique
Copper–sulfanylidenemolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in enzyme mimetics.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, including superconductors and electronic devices.
Mécanisme D'action
The mechanism by which Copper–sulfanylidenemolybdenum (1/1) exerts its effects involves the interaction of the copper and molybdenum centers with target molecules. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with cellular components to generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Copper–molybdenum (1/1): Similar in composition but lacks the sulfanylidenemolybdenum ligand.
Copper(II) sulfate: A common copper compound used in various applications.
Ammonium tetrathiomolybdate: A molybdenum compound used in the synthesis of Copper–sulfanylidenemolybdenum (1/1).
Uniqueness: Copper–sulfanylidenemolybdenum (1/1) is unique due to the presence of the sulfanylidenemolybdenum ligand, which imparts distinct chemical properties and reactivity. This makes it particularly useful in catalytic applications and in the development of advanced materials.
Propriétés
Numéro CAS |
58051-93-7 |
|---|---|
Formule moléculaire |
CuMoS |
Poids moléculaire |
191.56 g/mol |
Nom IUPAC |
copper;sulfanylidenemolybdenum |
InChI |
InChI=1S/Cu.Mo.S |
Clé InChI |
OIGPMFVSGDDYHS-UHFFFAOYSA-N |
SMILES canonique |
S=[Mo].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)

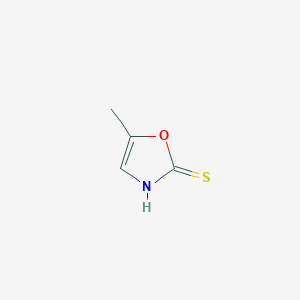
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
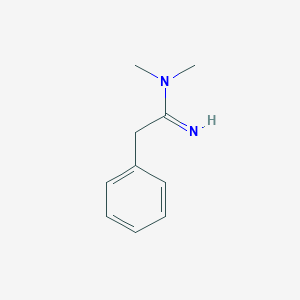
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
